4,6-Dimethylpyrimidin-2-yl diethyl phosphite
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Overview
Description
4,6-Dimethylpyrimidin-2-yl diethyl phosphite is an organophosphorus compound that features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a diethyl phosphite group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethylpyrimidin-2-yl diethyl phosphite typically involves the reaction of 4,6-dimethyl-2-pyrimidinamine with diethyl phosphite. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4,6-Dimethyl-2-pyrimidinamine+Diethyl phosphite→4,6-Dimethylpyrimidin-2-yl diethyl phosphite
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethylpyrimidin-2-yl diethyl phosphite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The diethyl phosphite group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or amines, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Phosphonate derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphite compounds depending on the reagents used.
Scientific Research Applications
4,6-Dimethylpyrimidin-2-yl diethyl phosphite has several scientific research applications:
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dimethylpyrimidin-2-yl diethyl phosphite involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A simpler analog without the pyrimidine ring.
4,6-Dimethyl-2-pyrimidinamine: Lacks the diethyl phosphite group.
4,6-Dimethyl-2-pyrimidone: Contains a carbonyl group instead of the diethyl phosphite group.
Uniqueness
4,6-Dimethylpyrimidin-2-yl diethyl phosphite is unique due to the combination of the pyrimidine ring and the diethyl phosphite group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where both functionalities are required.
Properties
CAS No. |
104892-94-6 |
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Molecular Formula |
C10H17N2O3P |
Molecular Weight |
244.23 g/mol |
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl) diethyl phosphite |
InChI |
InChI=1S/C10H17N2O3P/c1-5-13-16(14-6-2)15-10-11-8(3)7-9(4)12-10/h7H,5-6H2,1-4H3 |
InChI Key |
FPHJGNZJRPKGTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(OCC)OC1=NC(=CC(=N1)C)C |
Origin of Product |
United States |
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